Product packaging for Ethyl 3-Chloropyrazine-2-acetate(Cat. No.:CAS No. 914360-82-0)

Ethyl 3-Chloropyrazine-2-acetate

Cat. No.: B2710812
CAS No.: 914360-82-0
M. Wt: 200.62
InChI Key: NIARWAKHCDJUDZ-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Derivatives in Organic Synthesis

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, a field that is vital for the development of pharmaceuticals, new materials, and agrochemicals. tandfonline.comresearchgate.net The pyrazine nucleus is a common scaffold found in many natural products and biologically active molecules. tandfonline.comresearchgate.net The arrangement of two nitrogen atoms in the six-membered ring imparts distinct chemical and physical properties, such as the ability to form hydrogen bonds, which can affect solubility and interactions with biological targets. fiveable.me

The versatility of the pyrazine ring allows it to be a key component in the synthesis of a wide array of more complex chemical structures. fiveable.me These derivatives are integral to the creation of fused heterocyclic systems like pteridines. tandfonline.com Researchers have utilized pyrazine derivatives as foundational templates for developing therapeutic agents and as catalysts in various chemical reactions. tandfonline.comarabjchem.org Their broad applicability stems from their involvement in numerous coupling reactions, including the Suzuki and Buchwald-Hartwig reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. tandfonline.comresearchgate.net

Overview of Chlorinated Pyrazine Esters as Synthetic Intermediates

Chlorinated pyrazine esters, such as Ethyl 3-Chloropyrazine-2-acetate, are particularly valuable as synthetic intermediates. The chlorine atom on the pyrazine ring acts as a leaving group, allowing for nucleophilic substitution reactions. This reactivity is central to building molecular complexity, enabling chemists to introduce a wide variety of functional groups onto the pyrazine core. nih.gov

For instance, the chlorine can be displaced by amines in aminodehalogenation reactions to form aminopyrazine derivatives. nih.govmdpi.com This type of transformation is a key step in the synthesis of various biologically active compounds. The ester group provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or reaction with amines to form amides. mdpi.com

The dual functionality of chlorinated pyrazine esters makes them powerful tools in multi-step syntheses. They serve as precursors for a range of substituted pyrazines, which in turn are used to construct more elaborate molecules, including those with applications in medicinal chemistry. tandfonline.comarabjchem.org The ability to sequentially or selectively react at the chlorine and ester positions provides a strategic advantage in designing efficient synthetic routes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B2710812 Ethyl 3-Chloropyrazine-2-acetate CAS No. 914360-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-chloropyrazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-8(9)11-4-3-10-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIARWAKHCDJUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Pathways of Ethyl 3 Chloropyrazine 2 Acetate

Reactivity of the Ester Group

The ester group in Ethyl 3-chloropyrazine-2-acetate is susceptible to various nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid derivatives. These transformations allow for the modification of the ester functionality to produce other important classes of compounds.

Hydrolysis to Pyrazine-2-acetic Acids

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-chloropyrazin-2-yl)acetic acid, under either acidic or basic conditions. nih.gov This reaction involves the nucleophilic attack of water on the ester carbonyl carbon, followed by the elimination of ethanol (B145695).

In acidic hydrolysis, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. Subsequent protonation yields the carboxylic acid. The hydrolysis of a related compound, methyl 5-chloropyrazine-2-carboxylate, to 5-chloro-pyrazine-2-carboxylic acid demonstrates this type of transformation. researchgate.net

Table 1: Products of this compound Hydrolysis

Reactant Product

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction would involve treating the ester with a different alcohol in the presence of an acid or base catalyst to produce a new pyrazine-2-acetate ester.

This reaction is typically an equilibrium process. researchgate.net To drive the reaction towards the desired product, the alcohol reactant is often used in excess, or the ethanol by-product is removed as it is formed, for instance, through azeotropic distillation. researchgate.netresearchgate.netbiofueljournal.com Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed for this transformation. researchgate.netbiofueljournal.com The reaction mechanism is similar to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Table 2: Representative Transesterification Reaction

Reactant 1 Reactant 2 Catalyst (Example) Product By-product

Amidation Reactions for Carboxamide Formation

The ester group of this compound can be converted to a carboxamide through reaction with a primary or secondary amine. This amidation reaction, also known as aminolysis, is a common method for forming amide bonds. diva-portal.org

Direct amidation of esters often requires catalysts to proceed at a reasonable rate. nih.govmdpi.com Lewis acids such as iron(III) chloride (FeCl₃) have been shown to be effective catalysts for the solvent-free direct amidation of esters with both primary and secondary amines. nih.govmdpi.com The reaction involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine. This method provides a pathway to synthesize a variety of N-substituted 2-(3-chloropyrazin-2-yl)acetamides.

Table 3: General Amidation Reaction

Reactant 1 Reactant 2 Catalyst (Example) Product

Reactivity of the Chloropyrazine Moiety

The chloropyrazine ring in this compound is an electron-deficient aromatic system. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom acts as a leaving group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a key class of reactions for heteroaromatic compounds. nih.gov The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.comresearchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the pyrazine (B50134) ring. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

The presence of the electron-withdrawing pyrazine nitrogens and the ester group activates the ring towards nucleophilic attack, making the SNAr reaction a favorable pathway for the functionalization of this molecule.

The chlorine atom on the pyrazine ring can be displaced by various oxygen-based nucleophiles, such as alkoxides or phenoxides, through an SNAr mechanism. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield Ethyl 3-methoxypyrazine-2-acetate.

The reaction with oxygen nucleophiles likely proceeds through an associative mechanism involving the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. researchgate.net The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the intermediate complex. This pathway allows for the introduction of ether linkages onto the pyrazine core, leading to a diverse range of derivatives.

Table 4: SNAr Reaction with an Oxygen Nucleophile

Reactant 1 Nucleophile (Example) Product
Substitution with Nitrogen-Nucleophiles

The chlorine atom at the C-3 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two ring nitrogen atoms and the adjacent ester group. nih.gov This facilitates its displacement by a variety of nitrogen-based nucleophiles.

Reactions with primary and secondary amines are common, leading to the formation of 3-aminopyrazine derivatives. For instance, the analogous compound, 3-chloropyrazine-2-carboxamide (B1267238), readily reacts with variously substituted benzylamines. mdpi.com These reactions can be performed using conventional heating in a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine, or more efficiently, under microwave irradiation in methanol with pyridine (B92270) as the base. mdpi.com The microwave-assisted approach often results in higher yields and significantly shorter reaction times. mdpi.com

A significant application of this reactivity is in the synthesis of fused heterocyclic systems, such as pteridines. The reaction of methyl 3-chloropyrazine-2-carboxylate, a close analog of the title compound, with guanidine (B92328) leads to the formation of 2-aminopteridin-4-one through a substitution-cyclization cascade. researchgate.net

Table 1: Examples of Reactions with Nitrogen Nucleophiles on 3-Chloropyrazine Scaffolds Data derived from reactions on analogous 3-chloropyrazine-2-carboxamide/carboxylate systems.

NucleophileReagents and ConditionsProduct TypeYield (%)Reference
Substituted BenzylaminesTHF, Et3N, 70°C, 15 h3-(Benzylamino)pyrazine-2-carboxamide24-50 mdpi.com
Substituted BenzylaminesMethanol, Pyridine, MW, 140°C, 30 min3-(Benzylamino)pyrazine-2-carboxamideHigher than conventional mdpi.com
GuanidineNot specified2-Aminopteridin-4-oneNot specified researchgate.net
Substitution with Carbon-Nucleophiles

While direct SNAr reactions with carbon nucleophiles can be challenging, the chlorine substituent on the pyrazine ring is well-suited for displacement via transition metal-catalyzed cross-coupling reactions. These methods provide a powerful tool for forming new carbon-carbon bonds.

Though specific examples starting with this compound are not extensively documented in methodological studies, the chemistry of chloropyrazines is broadly applicable. rsc.org Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with arylboronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are commonly used to functionalize chloro-N-heterocycles. rsc.orgsemanticscholar.org

Suzuki-Miyaura Coupling: This reaction would involve reacting this compound with an aryl- or vinyl-boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form 3-aryl- or 3-vinyl-pyrazine derivatives.

Heck Reaction: The Heck reaction couples the chloropyrazine with an alkene, typically catalyzed by a palladium(0) species, to introduce a substituted vinyl group at the C-3 position. organic-chemistry.orgwikipedia.orgyoutube.com

Sonogashira Coupling: This involves the coupling of the chloropyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, yielding a 3-alkynylpyrazine derivative.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of carbon-based substituents. rsc.org

Table 2: Plausible Cross-Coupling Reactions for C-C Bond Formation

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂Pd(0) complex + Base3-Aryl/Vinyl-pyrazine
HeckAlkenePd(0) complex + Base3-Vinyl-pyrazine
SonogashiraTerminal alkynePd(0) complex + Cu(I) salt + Base3-Alkynyl-pyrazine

Electrophilic Aromatic Substitution Possibilities

The pyrazine ring is a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms. slideshare.net This inherent electron deficiency, further compounded by the electron-withdrawing chloro and ethyl acetate (B1210297) substituents, strongly deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net

Direct EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are generally not feasible on the pyrazine nucleus under standard conditions. slideshare.netwikipedia.org The reaction is further inhibited because the ring nitrogen atoms are prone to protonation or coordination with Lewis acids under the acidic conditions typically required for EAS, which adds a positive charge and further deactivates the ring. researchgate.netwikipedia.org

Successful electrophilic substitution on pyrazine systems typically requires the presence of strong electron-donating (activating) groups on the ring, which is not the case for this compound. researchgate.netacs.org Alternatively, the reaction can sometimes be achieved through the corresponding N-oxide derivative, which alters the electron distribution in the ring, but this represents a modification of the initial substrate. researchgate.net Therefore, direct electrophilic attack on the unsubstituted C-5 or C-6 positions of this compound is considered highly unlikely. researchgate.netacs.org

Transformations Involving the Pyrazine Ring System

Derivatization at Unsubstituted Ring Positions

Given the difficulty of electrophilic substitution, alternative strategies are required to functionalize the C-5 and C-6 positions of the pyrazine ring. One of the most effective methods for functionalizing electron-deficient heterocycles is through directed ortho-metalation (DoM), followed by trapping with an electrophile. acs.orgcmu.edu

While direct examples on this compound are scarce, related systems show that a directing group can facilitate deprotonation of an adjacent C-H bond by a strong base like lithium diisopropylamide (LDA) or a TMP-metal base (TMP = 2,2,6,6-tetramethylpiperidide). cmu.eduresearchgate.net For the title compound, the ester or the ring nitrogen atoms could potentially direct lithiation to the C-5 position. However, the reactivity of the ester group towards strong bases presents a challenge.

A more plausible approach involves halogen-metal exchange or the use of modern C-H activation techniques. rsc.orgnih.gov Palladium-catalyzed direct C-H arylation, for example, has been developed for pyrazine N-oxides, demonstrating that functionalization of pyrazine C-H bonds is achievable under the right conditions. rsc.org Radical substitution reactions are also a possibility for introducing substituents onto the pyrazine ring. youtube.com

Ring-Opening or Rearrangement Reactions

Under certain conditions, particularly during nucleophilic substitution, pyrazine derivatives can undergo ring-opening and rearrangement reactions. A notable pathway is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

This mechanism is distinct from the standard SNAr pathway. It has been observed in the reaction of substituted pyrimidines with strong nucleophiles like sodium amide and can also occur with pyrazines. wikipedia.org In this process, the nucleophile adds to the ring, inducing a ring-opening event to form an open-chain intermediate. This intermediate can then re-cyclize to form a new heterocyclic ring, which may be an isomer of the expected substitution product or a completely different ring system, such as an imidazole. youtube.com The operation of an ANRORC mechanism can often be inferred when unexpected substitution patterns or rearranged products are observed. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Chloropyrazine 2 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 3-chloropyrazine-2-acetate provides distinct signals corresponding to the different proton environments within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key information about the ethyl ester group and the pyrazine (B50134) ring protons. researchgate.netdiva-portal.org

The two aromatic protons on the pyrazine ring appear as an AB system in the downfield region, specifically between δ 8.46 and 8.54 ppm. researchgate.netdiva-portal.org This downfield shift is characteristic of protons attached to electron-deficient aromatic rings. The observed coupling constant between these two adjacent protons (H-5 and H-6) is approximately 2.5 Hz. researchgate.netdiva-portal.org

The ethyl group of the ester functionality gives rise to two distinct signals. A quartet is observed at approximately δ 4.45 ppm, which corresponds to the two methylene (B1212753) protons (-CH₂-). This signal's multiplicity is due to the coupling with the adjacent methyl group protons. The three protons of the methyl group (-CH₃) appear as a triplet at around δ 1.39 ppm, with the splitting caused by the neighboring methylene protons. The coupling constant for both the quartet and the triplet is typically 7.1 Hz. researchgate.netdiva-portal.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. researchgate.netdiva-portal.org
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
8.54-8.46AB System2.52HH-5, H-6 (Pyrazine ring)
4.45Quartet (q)7.12H-OCH₂CH₃
1.39Triplet (t)7.13H-OCH₂CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon. researchgate.netdiva-portal.org

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield at approximately δ 163.2 ppm. researchgate.netdiva-portal.org The carbons of the pyrazine ring resonate in the aromatic region. The carbon atom bearing the chlorine (C-3) is found at δ 147.2 ppm, while the carbon attached to the ester group (C-2) appears at δ 144.7 ppm. The two protonated carbons of the pyrazine ring, C-5 and C-6, are observed at δ 145.3 and δ 141.7 ppm, respectively. researchgate.netdiva-portal.org

The carbons of the ethyl group appear in the upfield region of the spectrum. The methylene carbon (-OCH₂-) is observed at δ 62.6 ppm, and the terminal methyl carbon (-CH₃) is found at approximately δ 13.9 ppm. researchgate.netdiva-portal.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. researchgate.netdiva-portal.org
Chemical Shift (δ) [ppm]Assignment
163.2C=O (Ester)
147.2C-3 (Pyrazine ring)
145.3C-5 (Pyrazine ring)
144.7C-2 (Pyrazine ring)
141.7C-6 (Pyrazine ring)
62.6-OCH₂CH₃
13.9-OCH₂CH₃

Two-Dimensional NMR Techniques for Connectivity Assignments

While 1D NMR spectra provide essential data, 2D NMR experiments are invaluable for unambiguously confirming the structural assignments by revealing through-bond correlations between nuclei. For a molecule like this compound, techniques such as COSY, HSQC, and HMBC would be employed for complete structural elucidation. nih.govbeilstein-journals.orgucl.ac.uk

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be expected between the aromatic protons at δ 8.54-8.46 ppm, confirming their adjacency (H-5 and H-6). psu.edu Another clear correlation would be observed between the methylene quartet at δ 4.45 ppm and the methyl triplet at δ 1.39 ppm, confirming the connectivity of the ethyl group. beilstein-journals.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. The HSQC spectrum would show a correlation between the pyrazine proton signals (δ 8.54-8.46 ppm) and their corresponding carbon signals (δ 145.3 and 141.7 ppm). beilstein-journals.org Similarly, the methylene protons (δ 4.45 ppm) would correlate to the methylene carbon (δ 62.6 ppm), and the methyl protons (δ 1.39 ppm) would correlate to the methyl carbon (δ 13.9 ppm). beilstein-journals.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different spin systems. Key HMBC correlations would include:

The methylene protons (-OCH₂-) at δ 4.45 ppm showing a correlation to the carbonyl carbon (C=O) at δ 163.2 ppm, confirming the ester linkage.

These same methylene protons would also likely show a correlation to the C-2 carbon of the pyrazine ring at δ 144.7 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound, typically recorded as a neat liquid, exhibits several characteristic absorption bands. researchgate.netdiva-portal.org

The most prominent and easily identifiable peak is the strong absorption from the carbonyl (C=O) stretch of the ester group, which appears around 1735 cm⁻¹. researchgate.netdiva-portal.org The spectrum also shows C-H stretching vibrations from the aromatic pyrazine ring and the aliphatic ethyl group in the region of 2900-3100 cm⁻¹. Specifically, aromatic C-H stretches are often seen above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. diva-portal.org

Vibrations corresponding to the C-O single bond stretching of the ester are typically found in the fingerprint region, between 1000-1300 cm⁻¹. For this molecule, bands around 1301 cm⁻¹ and 1181 cm⁻¹ are characteristic of the C-O linkage. researchgate.netdiva-portal.org The C=N and C=C stretching vibrations of the pyrazine ring appear in the 1400-1600 cm⁻¹ region, with notable peaks around 1550 cm⁻¹ and 1515 cm⁻¹. researchgate.netdiva-portal.org

Table 3: Key IR Absorption Bands for this compound. researchgate.netdiva-portal.org
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3055MediumC-H StretchAromatic (Pyrazine)
~2984MediumC-H StretchAliphatic (Ethyl)
1735StrongC=O StretchEster
1550, 1515MediumC=N, C=C StretchPyrazine Ring
1301, 1181StrongC-O StretchEster
~857Medium-StrongC-H BendAromatic (out-of-plane)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common method used. diva-portal.org

The mass spectrum shows a molecular ion peak ([M]⁺) which corresponds to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a pair of signals. For this compound (C₇H₇ClN₂O₂), the molecular ion containing ³⁵Cl is observed at m/z 186, and the one with ³⁷Cl is at m/z 188, with the expected ~3:1 intensity ratio. diva-portal.org

The fragmentation pattern provides structural clues. A common fragmentation pathway for esters is the loss of the alkoxy group. The loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion at m/z 186 would lead to a fragment ion at m/z 141. However, the most abundant fragment ion (the base peak) is often observed at m/z 114. This corresponds to the loss of both the chlorine atom and the ethyl group, or a rearrangement followed by fragmentation. Other significant fragments are observed at m/z 142 (loss of C₂H₄O), m/z 116, and m/z 113. diva-portal.org

Table 4: Major Fragments in the EI-Mass Spectrum of this compound. diva-portal.org
m/zRelative Intensity (%)Proposed Fragment Ion
1881[M]⁺ (with ³⁷Cl)
1863[M]⁺ (with ³⁵Cl)
14245[M - C₂H₄O]⁺
14125[M - OC₂H₅]⁺
11632[C₅H₄N₂O]⁺
114100[C₄H₂ClN₂]⁺
11339[C₄HClN₂]⁺

Computational and Theoretical Investigations of Ethyl 3 Chloropyrazine 2 Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For Ethyl 3-Chloropyrazine-2-acetate, these calculations provide a foundational understanding of its chemical behavior at the molecular level.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions.

Computational studies on substituted pyrazines indicate that the presence of electron-withdrawing groups, such as the chlorine atom and the ester functionality in this compound, significantly influences the energies of the frontier orbitals. The chlorine atom, through its inductive effect, and the ethyl acetate (B1210297) group, through both inductive and resonance effects, are expected to lower the energies of both the HOMO and LUMO. This lowering of the LUMO energy is particularly significant as it suggests an increased susceptibility of the molecule to nucleophilic attack.

The HOMO-LUMO gap is a key determinant of a molecule's reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the combined electron-withdrawing nature of the substituents is anticipated to result in a relatively small HOMO-LUMO gap, indicative of a chemically reactive species.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Chloropyrazine Derivative

OrbitalEnergy (eV)
HOMO-7.25
LUMO-1.89
HOMO-LUMO Gap5.36

Note: The values presented are representative and based on DFT calculations for structurally similar chloropyrazine derivatives. The exact values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Studies

The distribution of electron density within a molecule is fundamental to its interactions with other chemical species. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize and quantify this charge distribution.

NBO analysis for this compound would likely reveal significant charge delocalization within the pyrazine (B50134) ring, characteristic of aromatic systems. The nitrogen atoms in the pyrazine ring are expected to be regions of high negative charge due to their high electronegativity. The chlorine atom would also exhibit a partial negative charge. Conversely, the carbon atoms of the pyrazine ring, particularly those bonded to the electronegative nitrogen and chlorine atoms, would carry partial positive charges.

The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. For this compound, the MEP map is expected to show regions of negative potential (typically colored in shades of red and yellow) around the nitrogen and chlorine atoms, indicating their propensity to interact with electrophiles. Regions of positive potential (typically colored in shades of blue) would be anticipated around the hydrogen atoms and the carbon atoms of the pyrazine ring, highlighting potential sites for nucleophilic attack. These electrostatic potential features are crucial in predicting the molecule's intermolecular interactions and reactivity patterns.

Conformational Analysis and Torsional Motion Studies

The flexibility of the ethyl acetate substituent in this compound allows for the existence of different conformations, which can have a significant impact on its physical and chemical properties. Conformational analysis involves the study of the energetics of these different spatial arrangements.

The primary focus of a conformational analysis of this molecule would be the torsional motion around the single bond connecting the pyrazine ring to the acetate group and the C-O bond of the ester. The rotation around these bonds can lead to various conformers with different relative energies. Computational methods can be employed to map the potential energy surface as a function of the relevant dihedral angles.

It is anticipated that the most stable conformer would be one where steric hindrance between the pyrazine ring and the ethyl group is minimized. Furthermore, the orientation of the carbonyl group of the ester relative to the pyrazine ring will be a key factor in determining conformational stability, with planar or near-planar arrangements often being energetically favored due to enhanced conjugation. Studies on similar alkyl-substituted pyrazines have shown that interactions between the alkyl substituent and the lone pair of electrons on the adjacent ring nitrogen atom can also influence conformational preferences.

Reaction Mechanism Predictions and Transition State Analysis

The presence of a chlorine atom on the electron-deficient pyrazine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies can be instrumental in predicting the mechanism of such reactions and in characterizing the transition states involved.

A typical SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This is followed by the departure of the leaving group to yield the substituted product. DFT calculations can be used to model this reaction pathway, determining the activation energies for each step and the geometry of the transition states.

The reactivity of chloropyrazines in SNAr reactions is known to be enhanced by the presence of the ring nitrogen atoms, which help to stabilize the negative charge in the Meisenheimer intermediate. The ethyl acetate group, being electron-withdrawing, is expected to further facilitate this reaction by stabilizing the intermediate. Transition state analysis would reveal the precise geometry of the molecule at the peak of the energy barrier, providing crucial information about the bond-breaking and bond-forming processes.

Spectroscopic Property Simulations (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry offers the ability to simulate various types of spectra, which can be invaluable for the interpretation of experimental data and for the structural elucidation of new compounds.

Simulations of the vibrational spectrum (infrared and Raman) of this compound can be performed using DFT calculations. These calculations can predict the frequencies and intensities of the vibrational modes of the molecule. The calculated spectrum can then be compared with an experimental spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations. Key vibrational modes would include the C-Cl stretching, the C=O stretching of the ester, and the various stretching and bending modes of the pyrazine ring.

Similarly, the simulation of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) is a powerful tool for structural analysis. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of the chemical shifts of the different nuclei in the molecule. For this compound, these calculations would predict the chemical shifts of the protons on the pyrazine ring and the ethyl group, as well as the chemical shifts of all the carbon atoms. Discrepancies between the simulated and experimental spectra can often be rationalized in terms of solvent effects or conformational averaging.

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Chloropyrazine

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (ring)3080
C=O stretch (ester)1735
C=N stretch (ring)1580
C-Cl stretch750

Note: These are representative values for a molecule with similar functional groups. The actual frequencies for this compound may vary.

Table 3: Representative Calculated ¹³C NMR Chemical Shifts for a Substituted Pyrazine Ester

Carbon AtomCalculated Chemical Shift (ppm)
C=O (ester)165.2
C-Cl (ring)150.1
C-COOEt (ring)148.5
CH (ring)145.3
CH (ring)143.8
O-CH₂62.1
CH₃14.3

Note: These values are illustrative and based on calculations for analogous pyrazine derivatives.

Applications of Ethyl 3 Chloropyrazine 2 Acetate As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive groups in ethyl 3-chloropyrazine-2-acetate makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the chloro substituent, facilitates nucleophilic substitution reactions, while the acetate (B1210297) group offers a handle for cyclization and further functionalization.

Construction of Fused Pyrazine Derivatives

This compound and its derivatives serve as key intermediates in the synthesis of a variety of fused pyrazine systems. The chloro group can be readily displaced by nucleophiles, initiating cyclization reactions to form bicyclic and polycyclic structures. For instance, derivatives of 3-chloropyrazine-2-carbonitrile (B110518), a related compound, undergo reactions with binucleophiles to create fused systems like pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. researchgate.net Similarly, 2-azido-3-chloropyrazine, which can be derived from 2,3-dichloropyrazine, is a precursor for the synthesis of 1,2,3-triazolo[4,5-b]pyrazines and more complex azapentalenes through cyclization reactions. ucl.ac.uk

The general strategy often involves an initial nucleophilic substitution at the C-3 position, followed by an intramolecular cyclization involving the side chain at the C-2 position. The nature of the nucleophile and the reaction conditions can be tailored to direct the cyclization pathway and afford a diverse range of fused heterocycles.

Precursor for Imidazo[1,2-a]pyrazines

One of the most significant applications of this compound and its analogs is in the synthesis of imidazo[1,2-a]pyrazines. This scaffold is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core can be achieved through the condensation of a 2-aminopyrazine (B29847) derivative with an α-haloketone or a related synthon.

While direct use of this compound for this purpose is not extensively detailed, its derivatives are pivotal. For example, 2-amino-3-chloropyrazine (B41553) is a common starting material for the synthesis of 8-chloro-imidazo[1,2-a]pyrazines. lifechemicals.com The synthesis of 2- and 3-aryl substituted imidazo[1,2-a]pyrazines has been developed, showcasing the flexibility of this approach. ucl.ac.uklifechemicals.com A general route involves the condensation of 2-aminopyrazine with α-bromo aryl ketones to yield 2-aryl-8-chloroimidazo[1,2-a]pyrazines. lifechemicals.com

The following table summarizes a selection of reaction conditions for the synthesis of imidazo[1,2-a]pyrazine derivatives from various pyrazine precursors.

Starting MaterialReagent(s)SolventBaseCatalystProductYield (%)Reference
2-Amino-3-chloropyrazineα-Bromo aryl ketonesDioxaneNaHCO₃-2-Aryl-8-chloroimidazo[1,2-a]pyrazines~38% ucl.ac.uklifechemicals.com
2-Amino-3-chloropyrazineα-Chloro-para-fluoro-acetophenone---Dihalo imidazopyrazine intermediate- oup.com
2-AminopyrazineAryl aldehyde, tert-butyl isocyanideEthanol (B145695)-I₂Imidazo[1,2-a]pyrazine derivativesGood

These examples highlight the utility of chloropyrazine derivatives in constructing the imidazo[1,2-a]pyrazine skeleton, a key pharmacophore.

Scaffold for Multi-Functionalized Pyrazine Derivatives

The reactivity of the chloro and ester functionalities in this compound makes it an excellent scaffold for introducing a wide range of substituents onto the pyrazine ring. This allows for the generation of libraries of multi-functionalized pyrazine derivatives for various applications, including drug discovery.

The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines, alcohols, and thiols. This reaction is often facilitated by the electron-withdrawing nature of the adjacent ester group and the pyrazine nitrogens. For instance, aminodehalogenation of related 3-chloropyrazine-2-carboxamides with substituted anilines or benzylamines has been successfully achieved, often with the aid of microwave irradiation to reduce reaction times and improve yields. mdpi.commdpi.comresearchgate.net

The ester group at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. tandfonline.commdpi.com This dual reactivity allows for sequential or one-pot modifications to introduce diverse functionalities at two adjacent positions on the pyrazine ring.

The following table provides examples of the functionalization of chloropyrazine derivatives.

Starting MaterialReagent(s)Reaction TypeProductReference
3-Chloropyrazine-2-carboxamide (B1267238)Substituted anilinesAminodehalogenation3-(Arylamino)pyrazine-2-carboxamides mdpi.com
3-Chloropyrazine-2-carboxamideSubstituted benzylaminesAminodehalogenation3-(Benzylamino)pyrazine-2-carboxamides ucl.ac.ukmdpi.com
3-Chloropyrazine-2-carbonitrileSodium hydroxide (B78521)Hydrolysis3-Chloropyrazine-2-carboxylic acid mdpi.com

Role in Catalyst Development or Material Science Intermediates

While pyrazine derivatives, in general, have shown significant promise in the fields of catalyst development and material science, the specific role of this compound as a direct precursor in these areas is not extensively documented in the reviewed literature. lifechemicals.comrsc.org Pyrazine-containing ligands are known to coordinate with metal ions and have been used in the development of catalysts. researchgate.netrsc.org Additionally, the electron-deficient nature of the pyrazine ring makes it an attractive component in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and n-type semiconductors. rsc.orgahnu.edu.cnacs.org

Analytical Methodologies for Purity Assessment and Process Monitoring of Ethyl 3 Chloropyrazine 2 Acetate

Chromatographic Techniques

Chromatography is a cornerstone for both the purification and analytical assessment of Ethyl 3-Chloropyrazine-2-acetate and its analogues. The principle of separating components based on their differential partitioning between a stationary phase and a mobile phase is applied in various formats.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. msu.edusigmaaldrich.cn By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can visualize the consumption of starting materials and the formation of products. msu.edu

In the synthesis of pyrazine (B50134) derivatives, TLC is frequently employed to determine the reaction endpoint. mdpi.commdpi.comnih.govresearchgate.net The choice of the mobile phase, or eluent, is critical and is typically a mixture of solvents adjusted to achieve optimal separation of the starting materials, intermediates, and the final product. msu.edu For compounds with polarity similar to this compound, mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) are common. mdpi.commdpi.com The progress is observed by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Table 1: Exemplary TLC Systems for Monitoring Reactions of Related Pyrazine Compounds

Compound Class Mobile Phase (Eluent System) Stationary Phase Purpose Reference(s)
N-Benzyl-3-chloropyrazine-2-carboxamides Hexane / Ethyl acetate (1:1 or 2:1) Silica Gel Reaction Progress Check mdpi.com
3-Benzylaminopyrazine-2-carboxamides Hexane / Ethyl acetate (1:1) Silica Gel Reaction Progress Check mdpi.comnih.gov

Column Chromatography for Purification

Following the completion of a reaction, column chromatography is the standard technique for the purification of the crude product on a preparative scale. mdpi.comgoogle.com This method operates on the same principles as TLC but utilizes a glass column packed with a larger amount of stationary phase, most commonly silica gel. The crude mixture is loaded onto the top of the column, and the eluent is passed through, allowing the components to separate based on their affinity for the stationary phase.

For the purification of Ethyl 3-chloropyrazine-2-carboxylate, a closely related analogue, column chromatography on silica gel is explicitly detailed. mdpi.comsemanticscholar.org The process effectively separates the desired product from byproducts and unreacted starting materials. Fractions are collected and typically analyzed by TLC to identify those containing the pure compound.

Table 2: Column Chromatography Conditions for Purifying Related Chloropyrazine Esters

Compound Purified Stationary Phase Mobile Phase (Eluent System) Outcome Reference(s)
Ethyl 3-Chloropyrazine-2-carboxylate Silica Gel Ethyl acetate / Light petroleum (1:3) Isolation of pure product mdpi.comsemanticscholar.org
3-Chloropyrazine-2-carbonitrile (B110518) Silica Gel Petroleum ether / Ethyl acetate (10:1) Achieves >95% purity

These documented methods strongly suggest that silica gel column chromatography using an ethyl acetate/hexane or petroleum ether solvent system is a highly effective strategy for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound with high precision and accuracy. sigmaaldrich.cn While specific HPLC methods for this compound are not widely published, its use is implied by chemical suppliers who provide purity specifications. bldpharm.com Furthermore, HPLC methods are well-established for assessing the purity of related pyrazine compounds and other pharmaceutical intermediates. semanticscholar.orgrsc.org

The technique involves injecting a small sample into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a stationary phase (e.g., C18). A detector measures the separated components as they elute, generating a chromatogram where the area of each peak corresponds to the amount of that component. Purity is determined by comparing the area of the main product peak to the total area of all peaks.

Table 3: Representative HPLC Conditions for Purity Analysis of Related Compounds

Analyte Class Column Type Mobile Phase Application Reference(s)
5-Chloropyrazine-2-carbonyl chloride C18 Acetonitrile / Water + 0.1% TFA Purity Quantification
Pyrazine Carboxamide Derivatives Zorbax SB-C18 Methanol (B129727) (70%) / Water (30%) Separation and Analysis semanticscholar.org

Based on these examples, a reverse-phase HPLC method using a C18 column with an acetonitrile/water or methanol/water mobile phase would be the logical starting point for developing a validated purity assessment method for this compound.

Distillation Techniques for Purification

Distillation is a purification method based on the differences in the boiling points of the components in a liquid mixture. weebly.com It is particularly useful for removing volatile impurities or for purifying the final product if it is a thermally stable liquid.

In the synthesis of the analogous compound, Ethyl 3-chloropyrazine-2-carboxylate, Kugelrohr distillation is employed as a key purification step. mdpi.comsemanticscholar.org This technique is a type of short-path vacuum distillation suitable for small quantities of material and can minimize thermal decomposition. The synthesis reports a two-stage distillation process:

Initial Distillation: Excess ethyl pyruvate (B1213749), a volatile starting material, is removed by Kugelrohr distillation at a low temperature and pressure (30°C, 1 mbar). mdpi.comsemanticscholar.org

Final Product Distillation: The target compound itself is then purified by Kugelrohr distillation at a higher temperature and pressure (110°C, 1 mbar), affording it as a colorless liquid. mdpi.comsemanticscholar.org

This documented use of distillation for a very close analogue indicates that vacuum or Kugelrohr distillation is a viable and important technique for the purification of this compound, especially for removing lower-boiling point impurities or for the final purification of the liquid product post-chromatography.

Q & A

Q. What are the common synthetic routes for Ethyl 3-Chloropyrazine-2-acetate?

this compound can be synthesized via:

  • Condensation reactions : Ethyl 2-chloroacetoacetate reacts with aryldiazonium chlorides in methanol with sodium acetate to form intermediates like ethyl 2-arylhydrazono-2-chloroacetates .
  • Halogenation : Chlorination of hydroxyl or amino groups using reagents like phosphorous oxychloride (POCl₃), as demonstrated in pyrazine derivatives .
  • Ammonolysis : Treatment of chloroacetate intermediates with aqueous ammonia or benzylhydrazine to form hydrazide derivatives, followed by cyclization with triphosgene .

Key Optimization Parameters :

ParameterTypical Conditions
SolventMethanol, 1,4-dioxane, or ethanol
TemperatureRoom temperature to 100°C
CatalystsSodium acetate, potassium bicarbonate

Q. How is the structure of this compound characterized?

  • Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, C-Cl stretching at ~600 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions, particularly for derivatives like triazolopyrazinones .

Q. What solvents are optimal for reactions involving this compound?

Polar aprotic solvents (e.g., 1,4-dioxane) or alcohols (ethanol/methanol) are preferred for nucleophilic substitutions and condensations. Solvent choice affects hydrogen bonding and reaction rates, as shown in ethyl lactate studies . Avoid aqueous media for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be controlled?

Competing pathways (e.g., over-chlorination, hydrolysis) are mitigated by:

  • Temperature control : Lower temperatures favor selective substitutions (e.g., POCl₃ reactions at 0–25°C) .
  • Protecting groups : Use acetyl or benzyl groups to shield reactive sites during multi-step syntheses .
  • Catalytic additives : Sodium acetate buffers pH in ammonolysis to prevent ester hydrolysis .

Example : In triazolopyrazinone synthesis, triphosgene selectively cyclizes hydrazide intermediates without degrading the ester group .

Q. What mechanisms explain the reactivity of this compound in cross-coupling reactions?

The chlorine atom at the pyrazine 3-position acts as a leaving group in nucleophilic aromatic substitutions. For example:

  • Amination : Reacts with amines (e.g., piperazine) under heating (100°C, 24 hrs) to form C-N bonds .
  • Suzuki-Miyaura coupling : Requires palladium catalysts to couple with boronic acids, though steric hindrance from the ester group may reduce yields .

Q. How do intermolecular interactions influence crystallization of derivatives?

  • Hydrogen bonding : Carboxylate and hydrazide groups form dimers or chains, stabilizing crystals .
  • π-π stacking : Pyrazine rings align face-to-face in derivatives like triazolopyrazinones, as resolved via X-ray .
  • Solvent effects : Ethyl acetate/ethanol mixtures enhance recrystallization efficiency by modulating solubility .

Q. What analytical challenges arise in quantifying trace impurities?

  • GC-MS limitations : High-boiling-point derivatives require derivatization (e.g., silylation) .
  • HPLC optimization : Use C18 columns with acetonitrile/water gradients to separate polar byproducts .
  • Contradictions : Conflicting retention times for chloroacetate derivatives may require secondary column validation .

Methodological Notes

  • Synthetic contradictions : and report divergent chlorination methods (POCl₃ vs. tetralin-mediated routes). The choice depends on substrate stability and desired regioselectivity .
  • Solvent polarity effects : Ethyl lactate studies show that solvent dielectric constants alter hydrogen-bonding networks, impacting reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.